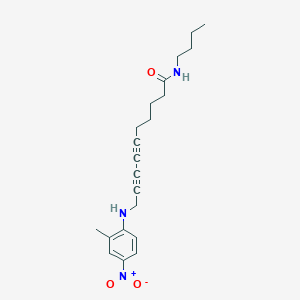

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

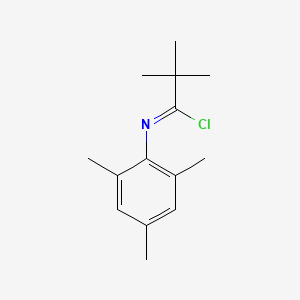

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyl group, a nitroaniline moiety, and a diynamide linkage, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide typically involves a multi-step process. The initial step often includes the preparation of 2-methyl-4-nitroaniline, which can be synthesized through nitration of 2-methylaniline. The subsequent steps involve the formation of the diynamide linkage and the attachment of the butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The butyl group or the nitroaniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with biological molecules, potentially inhibiting or modulating their activity. The diynamide linkage may also play a role in the compound’s overall biological activity by affecting its stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Butyl-4-nitroaniline: Shares the nitroaniline moiety but lacks the diynamide linkage.

2-Methyl-4-nitroaniline: Similar nitroaniline structure but without the butyl group and diynamide linkage.

N-Benzyl-2-methyl-4-nitroaniline: Contains a benzyl group instead of a butyl group.

Uniqueness

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer |

193463-86-4 |

|---|---|

Molekularformel |

C21H27N3O3 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

N-butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide |

InChI |

InChI=1S/C21H27N3O3/c1-3-4-15-23-21(25)12-10-8-6-5-7-9-11-16-22-20-14-13-19(24(26)27)17-18(20)2/h13-14,17,22H,3-4,6,8,10,12,15-16H2,1-2H3,(H,23,25) |

InChI-Schlüssel |

UVLXUAXLUDKRIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)CCCCC#CC#CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)

![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)

![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)

![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)

![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)

![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)

![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)